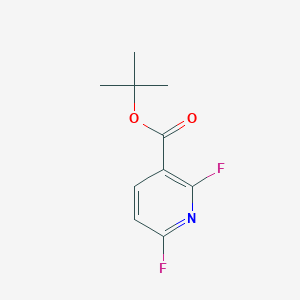

tert-Butyl 2,6-difluoronicotinate

Descripción

tert-Butyl 2,6-difluoronicotinate: is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group

Propiedades

IUPAC Name |

tert-butyl 2,6-difluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWDDNJEXNNIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl 2,6-difluoronicotinate can be synthesized through a multi-step process involving the esterification of 2,6-difluoronicotinic acid with tert-butyl alcohol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for tert-Butyl 2,6-difluoronicotinate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 2,6-difluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

Substitution: Products include various substituted nicotinates.

Reduction: The major product is the corresponding alcohol.

Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Antimicrobial Activity

Research indicates that tert-butyl 2,6-difluoronicotinate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents. The introduction of fluorine atoms enhances the compound's lipophilicity and membrane permeability, which are critical factors for antimicrobial efficacy .

b. Anti-inflammatory Properties

The compound has also shown potential in anti-inflammatory applications. In vitro studies suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for further research in treating inflammatory diseases .

c. Drug Design and Development

As a building block in drug synthesis, tert-butyl 2,6-difluoronicotinate can be utilized to create more complex molecules with enhanced biological activities. Its structural characteristics allow for modifications that can lead to the development of novel therapeutic agents targeting various diseases .

Agrochemistry

a. Pesticide Development

The compound's unique properties make it suitable for use in agrochemicals, particularly as a precursor for developing new pesticides. Its fluorinated structure may improve the stability and effectiveness of active ingredients in formulations designed to protect crops from pests and diseases .

b. Herbicide Formulations

In herbicide research, tert-butyl 2,6-difluoronicotinate has been explored as a potential component in formulations aimed at controlling weed growth. Its effectiveness and low toxicity profile make it an attractive candidate for environmentally friendly herbicides .

Materials Science

a. Polymer Chemistry

In materials science, tert-butyl 2,6-difluoronicotinate can serve as an intermediate in synthesizing fluorinated polymers. These polymers possess desirable properties such as chemical resistance and thermal stability, making them suitable for applications in coatings and advanced materials .

b. Coating Applications

Fluorinated compounds like tert-butyl 2,6-difluoronicotinate are valuable in developing coatings with enhanced performance characteristics. These coatings can provide improved resistance to corrosion and wear, which is crucial in industrial applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of tert-Butyl 2,6-difluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then exert its biological effects .

Comparación Con Compuestos Similares

tert-Butyl nicotinate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

2,6-Difluoronicotinic acid: The parent acid form without the ester group.

tert-Butyl 3,5-difluoronicotinate: Similar structure but with fluorine atoms at different positions on the pyridine ring.

Uniqueness: tert-Butyl 2,6-difluoronicotinate is unique due to the specific positioning of the fluorine atoms and the ester group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research applications .

Actividad Biológica

tert-Butyl 2,6-difluoronicotinate is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, including its effects on cellular processes, toxicity profiles, and potential therapeutic applications.

- IUPAC Name : tert-butyl 2,6-difluoronicotinate

- Molecular Formula : C10H11F2NO2

- CAS Number : 1956375-96-4

- Purity : ≥95% .

Antioxidant Activity

Research indicates that compounds similar to tert-butyl 2,6-difluoronicotinate exhibit significant antioxidant properties. For instance, studies have shown that certain nicotinates can scavenge free radicals and reduce oxidative stress in various cell lines. The antioxidant activity is crucial in preventing cellular damage associated with oxidative stress and may have implications in aging and chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that tert-butyl 2,6-difluoronicotinate can modulate inflammatory responses. In vitro assays using macrophage cell lines (e.g., RAW264.7) have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at specific concentrations (50 and 100 µg/mL) . This suggests a potential role in managing inflammatory diseases.

Cytotoxicity

Cytotoxicity assays reveal that tert-butyl 2,6-difluoronicotinate exhibits varying degrees of cytotoxic effects across different cell lines. For example, it has been observed to have an IC50 value of approximately 10 µg/mL against HeLa cells. This indicates a significant potential for further exploration in cancer therapeutics .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 10 |

| MCF-7 | 50 |

| A431 | 100 |

Toxicological Profile

The toxicological assessment of tert-butyl 2,6-difluoronicotinate is crucial for understanding its safety profile. Preliminary studies suggest that exposure to this compound does not lead to significant acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects.

Case Studies

- In Vivo Studies : Animal studies involving oral administration of tert-butyl 2,6-difluoronicotinate showed no observable adverse effects at doses up to 20 mg/kg/day over a specified period .

- Nephrotoxicity Assessment : Similar compounds have been linked to nephrotoxic effects; thus, ongoing studies are evaluating the renal impact of tert-butyl 2,6-difluoronicotinate using rodent models .

Potential Applications

Given its biological activities, tert-butyl 2,6-difluoronicotinate holds promise in several applications:

- Pharmaceutical Development : Its anti-inflammatory and cytotoxic properties make it a candidate for developing new anti-cancer drugs.

- Antioxidant Formulations : The compound could be utilized in formulations aimed at reducing oxidative stress in various medical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.